Cyclohexyl N-cyclohexylcarbamate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclohexyl N-cyclohexylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c15-13(14-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h11-12H,1-10H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEAXEFPTKIJYRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)OC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70391290 | |
| Record name | Cyclohexyl N-cyclohexylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70391290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20258-07-5 | |
| Record name | Cyclohexyl N-cyclohexylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70391290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CYCLOHEXYL N-CYCLOHEXYLCARBAMATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
The Broader Significance of Carbamate Derivatives
Carbamate (B1207046) derivatives, characterized by the -NHC(=O)O- functional group, are a cornerstone of modern organic chemistry and materials science. wikipedia.org Their inherent structural features, which can be considered a hybrid of amide and ester functionalities, bestow upon them a unique combination of chemical stability and reactivity. nih.gov This has led to their widespread application in diverse fields.
In organic synthesis , carbamates are extensively used as protecting groups for amines due to their stability towards a range of reaction conditions and the relative ease of their removal. nih.gov The tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and allyloxycarbonyl (Alloc) groups are prime examples of carbamate-based protecting groups that have become indispensable in peptide synthesis and the construction of complex molecules. nih.gov Furthermore, the carbamate moiety can influence the stereochemical outcome of reactions and serve as a precursor for the formation of isocyanates, which are key intermediates in many industrial processes. wikipedia.org
In the realm of materials science , carbamate linkages are the fundamental repeating unit in polyurethanes, a versatile class of polymers with a vast array of applications, from flexible foams to rigid elastomers and durable coatings. wikipedia.org The properties of polyurethanes can be finely tuned by varying the structure of the diisocyanate and diol monomers used in their synthesis. wikipedia.org More recently, carbamates are being explored as building blocks for sequence-defined polymers, where precise control over the monomer sequence can lead to novel materials with tailored functions. acs.orgchemrxiv.org The rigidity of the carbamate backbone, compared to peptide bonds, offers new possibilities for creating stable, folded structures. acs.org
The Research Trajectory of Cyclohexyl N Cyclohexylcarbamate
The study of Cyclohexyl N-cyclohexylcarbamate has evolved from fundamental synthesis and characterization to more specialized applications. Early research focused on establishing reliable synthetic routes, such as the reaction of cyclohexyl isocyanate with cyclohexanol (B46403) or the reaction of cyclohexyl chloroformate with cyclohexylamine (B46788). prepchem.comchemsrc.com A documented synthesis involves the reaction of cyclohexyl carbanilate with 2-propanol and a rhodium on carbon catalyst, yielding this compound with a melting point of 77-78°C. prepchem.com
More recent research has begun to explore the utility of this specific carbamate (B1207046) in more advanced contexts. For instance, the Curtius rearrangement of cyclohexane (B81311) carboxylic acid in the presence of diphenylphosphoryl azide (B81097) can generate an isocyanate intermediate that is subsequently trapped to form carbamate derivatives, including those with cyclohexyl groups. researchgate.netmdpi.com This approach is being investigated for the assembly of next-generation lipid-like nanoparticles for drug delivery, where the carbamate linkage offers potential advantages in terms of biodegradability. researchgate.netmdpi.com
The table below summarizes some of the key physical and chemical properties of this compound and related compounds.
| Property | Value | Source |
| Molecular Formula | C13H23NO2 | sigmaaldrich.comnih.gov |
| Molecular Weight | 225.327 g/mol | chemsrc.com |
| Melting Point | 76-77 °C | chemsrc.com |
| Boiling Point | 348 °C | chemsrc.com |
| Synthesis Method | Reaction of cyclohexyl carbanilate with 2-propanol and Rh/C catalyst | prepchem.com |
| Synthesis Method | Reaction of cyclohexylamine with phenyl chloroformate | nih.gov |
Current Research Frontiers: Challenges and Opportunities
Non-Phosgene Synthetic Routes for Cyclohexylcarbamate
The development of non-phosgene routes for carbamate synthesis is a critical step towards greener chemical processes. ionike.comionike.com These methods aim to replace highly toxic phosgene (B1210022) with less hazardous reagents, such as dialkyl carbonates. lincoln.ac.ukresearchgate.netrsc.org
Catalytic Reactions Involving Dialkyl Carbonates and N,N'-Dicyclohexylcarbodiimide
A notable non-phosgene route involves the catalytic reaction between dialkyl carbonates and N,N'-dicyclohexylcarbodiimide. ionike.com Researchers at the Lanzhou Institute of Chemical Physics have developed a method that utilizes supported metal oxides as solid catalysts for this reaction. ionike.com This approach is advantageous as it can be performed without the need for an additional solvent, and the resulting products can be separated with high purity. ionike.com Furthermore, the catalysts are recyclable and easily recovered, adding to the sustainability of the process. ionike.com
The reaction of amines with dialkyl carbonates, such as dimethyl carbonate (DMC), has been investigated as a promising alternative to phosgene-based synthesis. researchgate.netresearchgate.netrsc.org DMC is considered a green reagent, and its use in carbamate synthesis avoids the production of large volumes of toxic waste. researchgate.net
Optimization of Solid Catalyst Systems
The efficiency of non-phosgene routes is heavily dependent on the catalyst system employed. Significant research has been dedicated to the optimization of solid catalysts for carbamate synthesis. ionike.comresearchgate.net Transition metal oxides supported on various materials have shown promise in this area.
Researchers have explored the use of transition metal oxides supported on materials such as silicon dioxide (SiO₂), aluminum oxide (Al₂O₃), activated carbon, and zirconium dioxide (ZrO₂). ionike.com These supported catalysts have been found to be effective in the synthesis of cyclohexylcarbamate from dialkyl carbonate and N,N'-dicyclohexylcarbodiimide. ionike.com Another study developed a nickel-promoted magnetic iron oxide catalyst for the synthesis of N-substituted carbamates, which could be easily separated and reused. ionike.com
Adenine-modified Ti-SBA-15 solid catalysts have also been shown to be effective for the synthesis of alkyl and aryl carbamates from amines, CO₂, and n-butyl bromide under solvent-free conditions. iitm.ac.in The catalytic activity is attributed to the increased adsorption of the amine substrates and the activation of CO₂ at the basic nitrogen groups of adenine. iitm.ac.in
Table 1: Comparison of Catalyst Systems for Carbamate Synthesis
| Catalyst System | Support Material | Reactants | Key Advantages |
| Transition Metal Oxides | SiO₂, Al₂O₃, Activated Carbon, ZrO₂ | Dialkyl carbonate, N,N'-dicyclohexylcarbodiimide | Solvent-free, high purity product, recyclable catalyst ionike.com |
| Nickel-promoted Magnetic Iron Oxide | Not specified | Amines, Alkyl carbamates | Easily separable and reusable catalyst ionike.com |
| Adenine-modified Ti-SBA-15 | SBA-15 (Mesoporous Silica) | Amines, CO₂, n-butyl bromide | Solvent-free, avoids cocatalysts, reusable iitm.ac.in |
Curtius Rearrangement-Based Synthesis of Cyclohexyl Carbamates
The Curtius rearrangement is a well-established and versatile reaction for the synthesis of amines, carbamates, and ureas from carboxylic acids. nih.govwikipedia.orgnih.gov This reaction proceeds through an acyl azide (B81097) intermediate, which thermally decomposes to an isocyanate that can be trapped by various nucleophiles. nih.govwikipedia.org
Conversion of Cyclohexane (B81311) Carboxylic Acid Derivatives to Isocyanates and Subsequent Carbamate Formation
The Curtius rearrangement allows for the conversion of cyclohexane carboxylic acid derivatives into cyclohexyl isocyanate. This isocyanate is a key intermediate that can then react with alcohols to form the desired cyclohexyl carbamates. wikipedia.orgprepchem.com The rearrangement is known for its tolerance of a wide range of functional groups and proceeds with complete retention of the stereochemistry of the migrating group. nih.gov
The process typically involves the conversion of a carboxylic acid to an acyl azide. nih.gov This can be achieved through various methods, including the reaction of an acyl chloride with sodium azide or the use of mixed carboxylic-carbonic anhydrides. nih.govnih.gov The resulting acyl azide, upon heating, undergoes rearrangement to the isocyanate, which is then trapped by an alcohol to yield the carbamate. wikipedia.orgnih.gov
Role of Diphenylphosphoryl Azide in Facile Carbamate Assembly
Diphenylphosphoryl azide (DPPA) is a widely used and stable reagent that facilitates the one-pot conversion of carboxylic acids to carbamates via the Curtius rearrangement. chemicalbook.comresearchgate.netchemicalbook.com DPPA acts as an azide donor, converting the carboxylic acid to an acyl azide, which then rearranges to the isocyanate. chemicalbook.com This method avoids the need to isolate the often-unstable acyl azide intermediate. nih.govorgsyn.org
The use of DPPA offers a more direct route to the desired carbamate product. chemicalbook.comchemicalbook.com It has been successfully employed in the synthesis of various carbamates, including those derived from complex molecules. researchgate.net While effective, challenges related to the high boiling point of DPPA can complicate product purification. nih.gov
Table 2: Key Reagents in Curtius Rearrangement for Carbamate Synthesis
| Reagent | Role | Key Features |
| Acyl Azide | Intermediate | Thermally decomposes to an isocyanate wikipedia.org |
| Cyclohexyl Isocyanate | Intermediate | Reacts with alcohols to form carbamates wikipedia.orgprepchem.com |
| Diphenylphosphoryl Azide (DPPA) | Azide Donor | Enables one-pot synthesis from carboxylic acids; stable and non-explosive chemicalbook.comchemicalbook.com |
Amine Carbonylation Approaches for Cyclohexyl Carbamate Synthesis
Amine carbonylation represents another significant pathway for the synthesis of carbamates, offering a direct method to introduce the carbonyl group. These approaches often utilize carbon monoxide or its surrogates and can be catalyzed by various metal complexes.
The oxidative carbonylation of amines is a method that has been explored for carbamate synthesis. ionike.comgoogle.com This process typically involves the use of a catalyst, such as a Group VIII metal or a copper-based catalyst, along with a halide promoter. google.com The reaction can be carried out under relatively mild conditions. google.com
Another approach involves the reaction of amines with dialkyl carbonates. lincoln.ac.ukresearchgate.netresearchgate.netgoogle.com This method is considered a greener alternative to phosgene-based processes. researchgate.net The reaction can be influenced by the choice of catalyst and the nature of the amine and dialkyl carbonate used. lincoln.ac.ukresearchgate.net For instance, the use of a base can lead to a different trend in leaving group preference compared to when a catalyst is used. researchgate.net
Reaction of Cyclohexylamine (B46788) with Alkyl Chloroformates
The reaction of cyclohexylamine with an alkyl chloroformate, such as phenyl chloroformate, is a conventional method for synthesizing carbamates. This reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the chloroformate, leading to the displacement of the chloride ion and the formation of the carbamate.
In a typical procedure, cyclohexylamine and a base, such as triethylamine (B128534), are dissolved in a solvent like dichloromethane (B109758). nih.gov Phenyl chloroformate is then added dropwise to the stirred solution. The triethylamine acts as a scavenger for the hydrogen chloride that is generated during the reaction, driving the equilibrium towards the product. After the reaction is complete, the mixture is typically washed with an acidic solution to remove excess amine and base, followed by evaporation of the solvent to yield the crude product. Recrystallization can then be used to obtain the pure carbamate. nih.gov
Base-Catalyzed Conditions in Organic Solvents
The synthesis of carbamates from amines and chloroformates is often carried out under base-catalyzed conditions in organic solvents. Common bases include tertiary amines like triethylamine and pyridine, while solvents such as dichloromethane and tetrahydrofuran (B95107) are frequently employed. nih.govrsc.orgresearchgate.netjmaterenvironsci.com The base plays a crucial role in neutralizing the acidic byproduct, hydrogen chloride, which is formed during the reaction. nih.gov
Triethylamine is a widely used base due to its efficacy and the ease with which its hydrochloride salt can be removed from the reaction mixture. researchgate.netjmaterenvironsci.com Pyridine can also be used and, in some cases, may offer advantages in terms of reaction rate or selectivity. rsc.org The choice of solvent is also important; it must be inert to the reactants and capable of dissolving both the starting materials and the intermediate species. Dichloromethane is a common choice due to its good solvating power and relatively low boiling point, which facilitates its removal after the reaction. nih.gov
Methathesis Reactions of Amines with Dimethyl Carbonate in Ionic Liquids
A greener and phosgene-free alternative for carbamate synthesis involves the reaction of amines with dimethyl carbonate (DMC). ionike.comionike.comsci-hub.se This reaction can be effectively mediated by ionic liquids (ILs), which can act as both the solvent and the catalyst. ionike.comionike.comsci-hub.seresearchgate.net The use of ILs offers several advantages, including low vapor pressure, thermal stability, and the ability to be recycled. ionike.comionike.com
In this method, an amine such as cyclohexylamine is reacted with an excess of dimethyl carbonate in the presence of an imidazolium-based ionic liquid. ionike.comsci-hub.seresearchgate.net The reaction is typically carried out at elevated temperatures, for instance, 170°C. ionike.com The ionic liquid facilitates the reaction, and in some cases, high selectivity towards the desired carbamate can be achieved. For example, when cyclohexylamine was reacted with DMC in the presence of [BMIm]Cl (1-butyl-3-methylimidazolium chloride), a high conversion was observed, although some N-methylated byproducts were also formed. ionike.com However, by choosing an appropriate ionic liquid, such as one with a tetrafluoroborate (B81430) anion ([EMIm]BF4), N-methylation can be suppressed, leading to high selectivity for the N-cyclohexyl carbamate. ionike.com
A significant advantage of this method is the ease of product separation. The carbamate product, being less soluble in the ionic liquid and dimethyl carbonate mixture, can often be isolated by simple filtration. ionike.com The ionic liquid can then be recovered and reused multiple times without a significant loss of activity. ionike.comionike.com
Table 1: Synthesis of Carbamates from Amines and Dimethyl Carbonate in Ionic Liquids ionike.comionike.com
| Amine | Ionic Liquid | Temperature (°C) | Conversion (%) | Selectivity to Carbamate (%) |
| Cyclohexylamine | [BMIm]Cl | 170 | High | 82.7 (to N-cyclohexyl carbamate) |
| n-Butylamine | [BMIm]Cl | 170 | High | >99 |
| 1,6-Hexanediamine | MIm(CH2)4SO3HTfO | 80 | ~100 | 95 |
One-Pot Synthetic Strategies for Cyclohexyl Carbamate Derivatives
One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified procedures. These strategies are particularly valuable for the synthesis of complex molecules like cyclohexyl carbamate derivatives.
Solvent-Free Methods Utilizing Isocyanates and Functionalized Alcohols
Solvent-free reactions are a key aspect of green chemistry, minimizing the use of volatile organic compounds. sciforum.net The reaction between an isocyanate and an alcohol to form a carbamate is a well-established method that can often be performed without a solvent. google.comrsc.orgkuleuven.be This is particularly true when one of the reactants is a liquid and can act as the reaction medium.
This approach can be extended to the synthesis of functionalized carbamates by using alcohols derived from natural sources, such as essential oil components. These reactions can sometimes be carried out under catalyst-free conditions, although catalysts like zinc salts can be used to increase the reaction rate. google.com The nucleophilic attack of the alcohol's hydroxyl group on the electrophilic carbon of the isocyanate group leads directly to the carbamate linkage. rsc.org This method is advantageous due to its high atom economy and the potential for creating structurally diverse carbamates by varying the isocyanate and alcohol starting materials.
Stereoselective Synthesis of Cyclohexyl Carbamate Analogues
The stereochemistry of a molecule can have a profound impact on its biological activity and physical properties. Therefore, the ability to control the stereochemical outcome of a reaction is of great importance in synthetic chemistry.
Enantioselective Approaches to Chiral Cyclohexyl Carbamates
The synthesis of chiral carbamates, which are significant components in many therapeutic agents, often begins with the creation of a chiral amino alcohol that is subsequently treated with phosgene or a similar reagent. nih.gov However, more direct and elegant enantioselective methods are emerging. One notable strategy involves the direct use of carbon dioxide with an unsaturated amine, guided by a bifunctional organocatalyst. nih.govnih.gov
This approach facilitates a tandem CO2-capture and enantioselective cyclization to produce six-membered cyclic carbamates with high levels of enantioselectivity. nih.govnih.gov The reaction is catalyzed by a metal-free, methoxy-quinoline-derived bifunctional bis(amidine)-triflimidic acid complex. This catalyst is specifically designed to stabilize the carbamic acid intermediate formed from the amine and CO2, while activating it for the subsequent stereoselective carbon-oxygen bond formation. nih.gov
Key features of this methodology include:
High Enantioselectivity: The process yields constrained 1,3-amino alcohols protected as cyclic carbamates, featuring a chiral tertiary alcohol carbon, with high enantiomeric excess. nih.govnih.gov
Atypical Conditions: Achieving optimal and consistent results has been found to require specific, non-obvious conditions, such as a carefully controlled amount of water and the use of a non-crystalline form of the ligand. nih.govnih.gov
Versatile Precursors: The resulting chiral cyclic carbamates are versatile intermediates that can be further functionalized. For example, reduction of an iodocarbamate with a stannane (B1208499) can yield protected tertiary alcohols, which can then be converted to the corresponding chiral 1,3-aminoalcohols using lithium aluminum hydride. nih.gov
While this method focuses on cyclic carbamates, the principles of using chiral catalysts to control the formation of the carbamate linkage from an amine and a carbon source are central to developing enantioselective routes to a broader range of chiral carbamates, including acyclic structures like specific enantiomers of this compound derivatives.
Synthesis of Photoactive Cyclohexyl Carbamate Precursors
Photoactive carbamates are molecules designed to be stable until they are exposed to light of a specific wavelength. Upon irradiation, they undergo a chemical transformation that cleaves the carbamate bond, releasing a free amine. This property makes them highly useful as "photobase generators" (PBGs) in applications like photolithography for creating microelectronics. utexas.eduresearchgate.net The synthesis of these precursors involves attaching a photolabile protecting group to the nitrogen atom of the carbamate. The two primary classes of photolabile groups used for this purpose are α-keto and 2-nitrobenzyl moieties. researchgate.netacs.org
α-Keto Carbamates for Photochemical Amine Generation
A successful strategy for creating photobase generators involves the protection of an amine with a [(benzoinyl)oxy]carbonyl group, resulting in an α-keto carbamate. acs.orgibm.com These compounds owe their photosensitivity to the rich photochemistry of the benzoinyl (or desyl) chromophore. acs.orgrsc.org
Synthesis and Mechanism: The required substituted benzoin (B196080) chromophores can be prepared through various synthetic routes. Symmetrical benzoins are often synthesized via the benzoin condensation, while unsymmetrical versions are typically prepared using trimethylsilyl (B98337) (TMS) masked cyanohydrins. rsc.org These benzoin alcohols are then reacted with the desired amine, such as cyclohexylamine, often after activation as a mixed carbonate, to form the final α-keto carbamate. rsc.org
Upon irradiation with UV light (typically below 400 nm), the α-keto carbamate undergoes a clean photocleavage to release the free amine. acs.orgibm.com The reaction proceeds via the excitation of the keto chromophore's carbonyl group, leading to a photocyclization that forms a substituted benzo[b]furan as a byproduct. acs.org The efficiency and outcome of this process are influenced by both steric and electronic factors, which can be tuned by modifying the substitution pattern on the aryl rings of the benzoin moiety. acs.orgibm.com
Research Findings: Studies on α-keto carbamates derived from 3',5'-dimethoxybenzoin and its analogs have shown them to be particularly effective, undergoing near-quantitative photocleavage to yield the free amine. acs.orgibm.com The practical potential of these compounds has been demonstrated through various spectroscopic methods (UV, IR, NMR) and GC-MS product analysis. acs.orgibm.com A preliminary evaluation of one such compound demonstrated its efficiency in the solid state.
Table 1: Solid-State Quantum Yield for Cyclohexylamine Photogeneration
| Compound | Quantum Yield (Φ) | Conditions |
|---|---|---|
| 3,3',5,5'-Tetramethoxybenzoin cyclohexyl carbamate | 0.03 - 0.08 | Solid state, dependent on exposure wavelength |
Data sourced from J. Am. Chem. Soc. research findings. acs.orgibm.com
2-Nitrobenzyl Cyclohexylcarbamates as Photobase Generators
The o-nitrobenzyl group is a classic photolabile protecting group that has been widely adapted for the creation of photobase generators. researchgate.net Carbamates derived from o-nitrobenzyl alcohol cleanly release the corresponding amine upon UV irradiation (below 400 nm) in both solution and the solid state. researchgate.net
Synthesis and Mechanism: The synthesis of 2-nitrobenzyl carbamates is generally straightforward. For instance, 2-nitrobenzyl dicyclohexylcarbamate can be synthesized via two sequential nucleophilic acyl substitution reactions. utexas.edu The photolability of these compounds stems from the well-known o-nitrobenzyl photorearrangement. Upon absorbing a photon, the molecule rearranges to form an intermediate that rapidly fragments, releasing the free amine, carbon dioxide, and a nitrosobenzaldehyde or related ketone byproduct. researchgate.net
Research Findings: The efficiency of amine photogeneration can be systematically tuned by altering the structure of the photoactive center. researchgate.net Introducing substituents on the aromatic ring or at the α-position (the benzylic carbon) can have significant steric and electronic effects. researchgate.net For example, research into various substituted o-nitrobenzyl carbamates has demonstrated that quantum efficiencies for cyclohexylamine photogeneration can vary significantly, confirming the importance of these structural modifications. researchgate.net These compounds, such as 2-nitrobenzyl cyclohexylcarbamate (CHA-CARB), are evaluated for their potential in applications like pitch division photolithography, where the rate of base generation is a critical parameter. utexas.edu
Table 2: Quantum Efficiency for Cyclohexylamine Photogeneration from Substituted o-Nitrobenzyl Carbamates
| Substitution Pattern | Quantum Yield (Φ) at 254 nm |
|---|---|
| Varies based on α-substituent and o-nitro substitution | 0.11 - 0.62 |
Data represents a range for various carbamates based on research into steric and electronic effects. researchgate.net
Reaction Pathway Elucidation in Carbamate Formation
The formation of this compound, like other carbamates, can proceed through various synthetic routes. While specific mechanistic studies on this particular carbamate are not extensively documented, analogies can be drawn from the well-established chemistry of carbamate and urea (B33335) synthesis. A common method for forming the carbamate linkage involves the reaction of an isocyanate with an alcohol. In the case of this compound, this would involve the reaction of cyclohexyl isocyanate with cyclohexanol (B46403).
Identification and Characterization of Reaction Intermediates
The synthesis of ureas, which are structurally related to carbamates, often involves the formation of key intermediates that can provide insight into carbamate formation. For instance, in reactions utilizing dicyclohexylcarbodiimide (B1669883) (DCC), an O-acylisourea intermediate is proposed. smolecule.comnih.gov This intermediate is highly reactive and can subsequently react with an amine to form a peptide or amide, with 1,3-dicyclohexylurea (B42979) (DCU) being a common byproduct. smolecule.comtaylorandfrancis.com The formation of DCU proceeds through the initial protonation of the carbodiimide, followed by nucleophilic attack by a carboxylate anion or water to form the O-acylurea intermediate. smolecule.com
In the direct synthesis of 1,3-dicyclohexylurea from cyclohexylamine and a carbonyl source like phosgene or urea, the reaction proceeds through nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a leaving group. smolecule.com By analogy, the formation of this compound from cyclohexyl isocyanate and cyclohexanol is expected to proceed through a transition state where the oxygen of the cyclohexanol attacks the electrophilic carbonyl carbon of the isocyanate.
A proposed intermediate in the ferric acetylacetonate-catalyzed reaction between alcohols and isocyanates is a complex between the isocyanate and the catalyst. This activation of the isocyanate facilitates the nucleophilic attack by the alcohol.
Kinetic Studies and Rate-Limiting Steps
Kinetic studies on the reaction of isocyanates with alcohols have shown that the reaction rate is influenced by the electronic properties of the substituents on both the isocyanate and the alcohol. For the reaction of chlorosulfonyl isocyanate with alkenes, the mechanism can be either stepwise or concerted, depending on the electronic properties of the alkene. nih.gov Electron-rich alkenes tend to react via a single-electron transfer (SET) pathway, while less electron-rich alkenes favor a concerted mechanism. nih.gov
In the ferric acetylacetonate-catalyzed reaction of α-naphthyl isocyanate with various alcohols, the rate of reaction was found to be more sensitive to the electronic effects of the substituents on the isocyanate than on the alcohol. Electron-withdrawing groups on the aromatic ring of the isocyanate increase the reaction rate, suggesting that the nucleophilic attack of the alcohol on the isocyanate is a key step. The rate-determining step in these reactions is likely the formation of the bond between the alcohol oxygen and the isocyanate carbon.
Table 1: Relative Reactivity of Alcohols with α-Naphthyl Isocyanate Catalyzed by Ferric Acetylacetonate
| Alcohol | Relative Rate |
| Methanol | 1.00 |
| Ethanol | 0.85 |
| n-Propanol | 0.80 |
| Isopropanol | 0.45 |
| n-Butanol | 0.78 |
| sec-Butanol | 0.35 |
| tert-Butanol | 0.05 |
Data adapted from a study on the kinetics of the reaction between alcohols and isocyanates, which can provide analogous insights into the reactivity of cyclohexanol.
Catalytic Mechanisms in Ionic Liquid and Heterogeneous Systems
The use of ionic liquids (ILs) as catalysts or reaction media for organic synthesis has gained significant attention due to their unique properties, such as low vapor pressure and high thermal stability. While specific studies on the synthesis of this compound in ionic liquids are scarce, the principles of catalysis in these media can be applied. Ionic liquids can act as phase-transfer catalysts, facilitating the reaction between reactants in different phases. wikipedia.org
In heterogeneous catalysis, zeolites have been used for the alkylation of phenol (B47542) with cyclohexanol. The study revealed that the reaction proceeds after the dehydration of cyclohexanol to cyclohexene, which then acts as the alkylating agent. This suggests that in a potential heterogeneous catalytic synthesis of this compound, the surface of the catalyst could play a crucial role in activating the reactants. For instance, a solid acid catalyst could protonate the cyclohexanol, making it a better leaving group for a subsequent reaction with an isocyanate.
Photochemical Mechanisms of Cyclohexyl Carbamate Transformation
The photochemical behavior of carbamates is of interest for applications such as photolabile protecting groups. The introduction of a chromophore into the carbamate structure allows for its cleavage upon irradiation with light of a specific wavelength.
Photocleavage Pathways of α-Keto Carbamates to Free Amines
The photogeneration of amines from α-keto carbamates has been demonstrated as a viable method for the controlled release of amines. acs.org Specifically, α-keto carbamates derived from 3',5'-dimethoxybenzoin and its analogs undergo efficient photocleavage to yield a free amine and a substituted benzo[b]furan as a photoproduct. acs.org The mechanism involves the excitation of the keto chromophore, which leads to the cleavage of the carbamate bond. acs.org
The quantum yield for the photogeneration of cyclohexylamine from 3,3',5,5'-tetramethoxybenzoin cyclohexyl carbamate in the solid state was found to be in the range of 0.03 to 0.08, depending on the irradiation wavelength. acs.org This variation correlates with the UV absorbance of the keto chromophore, indicating that direct excitation of the carbonyl group is the primary pathway for photocleavage. acs.org The Norrish Type I or alpha-cleavage is a common photochemical reaction for ketones, involving the homolytic cleavage of the bond adjacent to the carbonyl group. wikipedia.org
Table 2: Quantum Yields for Photogeneration of Cyclohexylamine
| Wavelength (nm) | Quantum Yield (Φ) |
| 313 | 0.05 |
| 334 | 0.08 |
| 365 | 0.03 |
Data represents the solid-state quantum yield for cyclohexylamine photogeneration from 3,3',5,5'-tetramethoxybenzoin cyclohexyl carbamate. acs.org
Influence of Steric and Electronic Factors on Chromophore Reactivity
The efficiency of photocleavage in α-keto carbamates is influenced by both steric and electronic factors of the chromophore. acs.org The design of the benzoinyl chromophore can be optimized to enhance the photoliberation of the free amine. acs.org For instance, the presence of electron-donating groups on the benzoin moiety can affect the absorption properties and the stability of the excited state, thereby influencing the efficiency of the cleavage reaction.
In a study on carbamate-functionalized NLOphores, it was observed that altering the carbamate substituent had no significant electronic effect on the absorption maxima of the chromophores. nih.gov However, the stability of the molecules was related to their global hardness, which is a measure of the resistance to a change in the electron distribution. nih.gov The rigid structure of carbamates, arising from resonance stabilization, also plays a role in their reactivity. nih.gov The steric bulk of the cyclohexyl groups in this compound could potentially influence the conformation of the molecule and its interaction with light, thereby affecting its photochemical reactivity.
Molecular Mechanisms of Biological Interaction for Cyclohexyl Carbamate Derivatives
The biological activities of cyclohexyl carbamate derivatives are primarily attributed to their interactions with specific enzymes, leading to the modulation of key biochemical pathways. This section delves into the mechanistic details of these interactions, focusing on enzymatic reactivity and the subsequent impact on molecular targets and signaling cascades.
Enzymatic Reactivity and Inhibition Mechanisms
Cyclohexyl carbamate derivatives have been extensively studied as inhibitors of several key enzymes, with a predominant mechanism involving the carbamylation of a reactive serine residue within the enzyme's active site. This covalent modification leads to the inactivation of the enzyme, thereby disrupting its normal physiological function.
A prominent example of this inhibitory action is seen with fatty acid amide hydrolase (FAAH), a serine hydrolase that plays a crucial role in the degradation of endocannabinoids. nih.gov Cyclohexylcarbamic acid derivatives, such as URB597 (cyclohexylcarbamic acid 3'-carbamoylbiphenyl-3-yl ester), have been identified as potent, irreversible inhibitors of FAAH. nih.gov The inhibitory mechanism involves a substrate-like interaction where the carbamate is attacked by the catalytic serine nucleophile (Ser241) of FAAH. nih.govescholarship.org This results in the formation of a stable, carbamoylated enzyme, rendering it inactive, and the release of the O-biaryl group as the leaving group. nih.govescholarship.org Computational and quantitative structure-activity relationship (QSAR) studies have shown that the N-terminal moiety of these inhibitors fits within the acyl chain binding channel of FAAH, while the O-aryl portion occupies the cytosolic access channel, optimally positioning the carbamate for nucleophilic attack. escholarship.org
Similarly, cyclohexyl carbamate derivatives have been identified as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of signaling lipids. nih.govpnas.org The inhibition of sEH by these carbamates also proceeds through a mechanism involving the formation of a covalent adduct with the enzyme. nih.gov Kinetic studies have demonstrated that these compounds can act as tight-binding inhibitors of both murine and human sEH. nih.govpnas.org
The reactivity of the carbamate moiety is a critical determinant of its inhibitory potency and metabolic stability. The rate of hydrolysis of the carbamate can influence the duration of its pharmacological effect. nih.govacs.org For instance, carbamates derived from aliphatic amines, like cyclohexylamine, are generally more stable than those derived from aryl amines. nih.gov This stability is crucial for their effectiveness as enzyme inhibitors, as rapid hydrolysis would lead to a shortened duration of action. nih.govacs.org
The enzymatic hydrolysis of carbamates is not limited to their role as inhibitors. Studies have also explored the use of enzymes for the stereoselective cleavage of amino acid carbamates, highlighting the susceptibility of the carbamate bond to enzymatic action. nih.gov For example, acetylcholinesterases have been shown to hydrolyze N-(methoxycarbonyl)-DL-amino acids. nih.gov Carbamates are also known to be inhibitors of acetylcholinesterase, where they carbamylate a serine residue in the active site, leading to an accumulation of the neurotransmitter acetylcholine (B1216132). researchgate.netnih.gov
Table 1: Enzymatic Inhibition by Cyclohexyl Carbamate Derivatives
| Derivative Class | Target Enzyme | Mechanism of Inhibition | Key Structural Features for Activity |
| O-Aryl Cyclohexylcarbamates | Fatty Acid Amide Hydrolase (FAAH) | Irreversible carbamylation of catalytic Ser241 | O-biphenyl group for binding in cytosolic access channel |
| Dicyclohexyl Derivatives | Soluble Epoxide Hydrolase (sEH) | Tight-binding, competitive inhibition | Two cyclohexyl groups for enhanced hydrophobicity and potency |
| General Carbamates | Acetylcholinesterase (AChE) | Carbamylation of active site serine | N-methyl group often present in insecticidal carbamates |
Interaction with Specific Molecular Targets and Biochemical Pathways
The enzymatic inhibition by cyclohexyl carbamate derivatives leads to significant alterations in various biochemical pathways, underpinning their pharmacological effects.
The primary molecular target for many bioactive cyclohexyl carbamates is FAAH. nih.govacs.org By inhibiting FAAH, these compounds prevent the breakdown of endogenous fatty acid amides, most notably the endocannabinoid anandamide (B1667382). nih.gov This leads to an elevation of anandamide levels in the brain, resulting in analgesic, anxiolytic, and antidepressant-like effects. nih.gov This makes FAAH a significant therapeutic target for pain, anxiety, and mood disorders. nih.govacs.org The interaction is highly specific, with the inhibitor's structure mimicking the natural substrate to fit into the enzyme's binding pocket. acs.org
Another important molecular target is soluble epoxide hydrolase (sEH). nih.govpnas.org Inhibition of sEH by cyclohexyl carbamate derivatives prevents the hydrolysis of anti-inflammatory and analgesic epoxy fatty acids. nih.gov This leads to an increase in the concentration of these beneficial lipids, suggesting therapeutic potential for inflammatory conditions. nih.govpnas.org
Beyond these primary targets, carbamate compounds, in general, can influence other signaling pathways. For example, some carbamates have been shown to interact with the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response. researchgate.netnih.gov Depending on the specific compound and the duration of exposure, carbamates can either activate or inhibit this pathway. researchgate.net Short-term exposure may lead to an enhanced antioxidant defense, while chronic exposure could have different effects. researchgate.netnih.gov This interaction highlights a broader potential for carbamates to modulate cellular stress responses. nih.gov
The interaction of carbamates with acetylcholinesterase (AChE) is a well-established mechanism, particularly for carbamate insecticides. researchgate.netnih.gov By inhibiting AChE, these compounds cause an accumulation of acetylcholine at neuronal synapses and neuromuscular junctions, leading to cholinergic toxicity. researchgate.netnih.gov This affects the parasympathetic and sympathetic nervous systems, as well as nicotinic receptors in skeletal muscle and the central nervous system. researchgate.net
Table 2: Molecular Targets and Affected Biochemical Pathways of Cyclohexyl Carbamate Derivatives
| Molecular Target | Biochemical Pathway Affected | Consequence of Interaction |
| Fatty Acid Amide Hydrolase (FAAH) | Endocannabinoid Signaling | Increased levels of anandamide and other fatty acid amides |
| Soluble Epoxide Hydrolase (sEH) | Eicosanoid Metabolism | Increased levels of anti-inflammatory epoxy fatty acids |
| Acetylcholinesterase (AChE) | Cholinergic Neurotransmission | Accumulation of acetylcholine at synapses |
| Keap1/Nrf2 System | Cellular Stress Response (Nrf2 Pathway) | Modulation of antioxidant and detoxification gene expression |
Advanced Spectroscopic and Structural Characterization of Cyclohexyl N Cyclohexylcarbamate
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural and dynamic investigation of Cyclohexyl N-cyclohexylcarbamate. By probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, researchers can map out connectivity, determine stereochemistry, and study conformational equilibria. nih.gov
High-resolution ¹H and ¹³C NMR spectroscopy provides the fundamental data for confirming the covalent structure of this compound. In a typical analysis, the chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) are meticulously recorded to assign each resonance to a specific atom or group of atoms within the molecule.
The ¹H NMR spectrum is characterized by a series of broad, overlapping multiplets in the aliphatic region (typically 1.0-4.0 ppm) corresponding to the protons of the two cyclohexyl rings. The proton attached to the nitrogen (N-H) of the carbamate (B1207046) linkage typically appears as a distinct signal that can be broadened or exchangeable with deuterium, often observed around 4.5-5.5 ppm. The methine proton on the oxygen-linked cyclohexyl ring (O-CH) is shifted downfield compared to the N-linked one due to the higher electronegativity of oxygen.
The proton-decoupled ¹³C NMR spectrum offers a clearer view, with distinct signals for each carbon environment. The carbonyl carbon (C=O) of the carbamate group is the most downfield signal, typically appearing in the 155-160 ppm range. The methine carbons attached to the heteroatoms (O-CH and N-CH) are found in the 50-80 ppm region, while the remaining methylene (B1212753) carbons of the cyclohexyl rings resonate at higher fields (20-40 ppm).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on typical values for cyclohexyl and carbamate moieties.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Carbamate C=O | - | ~156 |
| Carbamate N-H | ~5.0 (broad singlet) | - |
| O-linked CH | ~4.5 (multiplet) | ~75 |
| N-linked CH | ~3.5 (multiplet) | ~52 |
The two cyclohexyl rings in this compound are not static; they undergo rapid chair-to-chair ring inversion at room temperature. Dynamic NMR (DNMR) spectroscopy is a powerful technique used to study these conformational changes. By recording spectra at various temperatures, the kinetics of this process can be determined.
At high temperatures, the ring-flipping is fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. As the temperature is lowered, the rate of inversion slows down. Eventually, a temperature is reached (the coalescence temperature) where the broad, averaged signal splits into two distinct sets of signals corresponding to the individual axial and equatorial protons of the frozen chair conformations. Analysis of the spectra at different temperatures allows for the calculation of the energy barrier (ΔG‡) for the ring inversion process. Studies on similar cyclohexyl systems show these barriers are typically in the range of 40-45 kJ/mol. scite.ai
Nuclear Overhauser Effect Spectroscopy (NOESY) is a two-dimensional NMR technique that identifies protons that are close to each other in space, regardless of whether they are connected through bonds. wikipedia.orglibretexts.org This is particularly useful for confirming the stereochemical arrangement and preferred conformation of molecules like this compound. libretexts.org
In a NOESY experiment, cross-peaks connect the signals of protons that are typically within 5 Å of each other. youtube.com For this compound, key NOE correlations would be expected between:
The axial protons on one side of a cyclohexyl ring (e.g., between H-1a, H-3a, and H-5a).
The methine proton of one ring and the nearby protons of the other ring, which can help define the orientation around the carbamate linkage.
The N-H proton and adjacent protons on both cyclohexyl rings, providing insight into the conformation of the carbamate group itself. youtube.com
Table 2: Expected Key NOESY Correlations for Conformational Analysis
| Proton 1 | Proton 2 | Implied Spatial Proximity |
|---|---|---|
| N-H | N-linked CH | Confirms proximity within the carbamate group. |
| N-H | O-linked CH | Indicates a specific rotational conformation (e.g., trans or cis about the C-N bond). |
| Axial CH (C1) | Axial CH (C3/C5) | Confirms 1,3-diaxial relationship within a cyclohexyl chair. |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Vibrational and electronic spectroscopies provide complementary information, probing the nature of the chemical bonds and electronic transitions within the molecule.
In-situ Fourier Transform Infrared (FT-IR) spectroscopy is an invaluable tool for monitoring the progress of chemical reactions in real-time. nih.gov For the synthesis of this compound, which can be formed from the reaction of cyclohexyl isocyanate with cyclohexanol (B46403), in-situ FT-IR would allow for precise tracking of reactant consumption and product formation.
The key spectral changes to monitor would be:
Disappearance of Reactants: The strong, characteristic absorption band of the isocyanate group (-N=C=O) around 2250-2275 cm⁻¹ would decrease in intensity as the reaction proceeds. The broad O-H stretching band of cyclohexanol (~3300-3400 cm⁻¹) would also diminish.
Appearance of Product: The formation of the carbamate product is marked by the appearance of a strong C=O stretching vibration around 1680-1700 cm⁻¹. researchgate.net Simultaneously, a new N-H stretching band would appear around 3300-3350 cm⁻¹. youtube.com
By plotting the intensity of these characteristic peaks over time, a detailed kinetic profile of the reaction can be generated. youtube.com
Table 3: Characteristic IR Frequencies for Monitoring this compound Synthesis
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Expected Trend During Reaction |
|---|---|---|---|
| Isocyanate (-N=C=O) | Asymmetric Stretch | 2250 - 2275 | Decrease |
| Alcohol (-O-H) | Stretch | 3300 - 3400 | Decrease |
| Carbamate (C=O) | Stretch | 1680 - 1700 | Increase |
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy levels. dss.go.th The simple, non-aromatic structure of this compound means it does not possess strong chromophores and therefore exhibits only weak absorption in the far UV region, typically below 220 nm, corresponding to n→σ* and n→π* transitions of the carbamate group. wikipedia.org
While not ideal for direct quantification under normal conditions, UV-Vis spectroscopy becomes highly relevant for analyzing photochemical degradation or reaction kinetics where a change in the electronic structure occurs. dss.go.thresearchgate.net For example, if this compound were subjected to UV irradiation as part of an environmental degradation study, UV-Vis spectroscopy could monitor the reaction. researchgate.netsctunisie.org The cleavage of the carbamate bond or subsequent reactions could lead to the formation of new products with different absorption characteristics. By monitoring the change in absorbance at a specific wavelength over time, the rate of the photochemical process can be determined, and first-order or second-order kinetics can be established. dss.go.thnih.gov
Mass Spectrometry (MS) for Molecular Identification
Mass spectrometry is a cornerstone technique for determining the molecular weight and fragmentation pattern of this compound, confirming its elemental composition and structural features.
Gas Chromatography-Mass Spectrometry (GC-MS) is an invaluable tool for the analysis of complex reaction mixtures during the synthesis of this compound. The synthesis, typically involving the reaction of cyclohexyl isocyanate with cyclohexanol, may result in the presence of starting materials, the main product, and potential by-products.
In a typical GC-MS analysis, the volatile components of the reaction mixture are separated on a chromatographic column before being introduced to the mass spectrometer. For instance, in the analysis of reaction products from phenol (B47542) hydrogenation to produce cyclohexanone (B45756) and cyclohexanol (precursors to this compound), a column with a polar bonded phase is necessary to achieve good peak separation. researchgate.net A similar approach can be applied to the analysis of the final carbamate product. The mass spectrometer then provides detailed mass spectra for each separated component, allowing for their unambiguous identification. For example, the mass spectra would show characteristic fragments for cyclohexanol (m/z 57, 82) and cyclohexanone (m/z 55, 98), which would be distinct from the molecular ion peak and fragmentation pattern of the target this compound. researchgate.net This allows for the monitoring of reaction conversion and the identification of impurities.
A study on the analysis of cyclohexanone and cyclohexanol in plasma demonstrated the effectiveness of GC-MS with external standard calibration, achieving excellent linearity (r² values of 0.9998 and 0.9999 for cyclohexanone and cyclohexanol, respectively). nih.gov This high level of precision is transferable to the quality control of the synthesis of this compound, ensuring the purity of the final product.
Table 1: GC-MS Parameters for Analysis of Precursors
| Parameter | Value |
| GC System | Agilent 8890 |
| MS Detector | Agilent 5977B GC/MSD |
| Column | HP-5MS UI |
| Initial Temp | 33°C (hold 2 min) |
| Ramp Rate | 26°C/min |
| Final Temp | 150°C |
| Solvents | Dichloromethane (B109758), Ethyl Acetate |
This table presents typical parameters for the GC-MS analysis of cyclohexanone and cyclohexanol, precursors to this compound, based on a published method. researchgate.net
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, offering insights into bond lengths, bond angles, and intermolecular interactions.
Table 2: Crystallographic Data for the Analogous N,N'-Dicyclohexylurea
| Parameter | Value |
| Chemical Formula | C₁₃H₂₄N₂O |
| Molecular Weight | 224.34 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.993 (2) |
| b (Å) | 5.001 (1) |
| c (Å) | 24.331 (5) |
| β (˚) | 94.73 (3) |
| V (ų) | 1330.7 (5) |
| Z | 4 |
This table presents crystallographic data for N,N'-dicyclohexylurea, a structurally similar compound, which provides insight into the likely crystal parameters of this compound. nih.gov
Advanced Chromatographic Techniques for Separation and Purity Assessment
Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity, including the resolution of potential enantiomers.
Although this compound itself is not chiral, derivatives of cyclohexanol or the introduction of chiral centers elsewhere in the molecule would necessitate enantiomeric separation. Chiral High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are highly effective for the separation of a wide range of chiral compounds, including carbamates. For example, cellulose tris(3,5-dimethylphenylcarbamate) is a commonly used CSP that provides high enantioselectivity. The choice of mobile phase, typically a mixture of hexane (B92381) and an alcohol like isopropanol, is crucial for optimizing the separation. The principle of chiral recognition on these phases often involves a combination of hydrogen bonding, dipole-dipole interactions, and steric effects. researchgate.net
Table 3: Common Chiral Stationary Phases for Carbamate Separation
| Chiral Stationary Phase (CSP) | Base Material | Common Application |
| Chiralcel OD | Cellulose tris(3,5-dimethylphenylcarbamate) | Broad-spectrum enantiomeric separations |
| Chiralpak AD | Amylose tris(3,5-dimethylphenylcarbamate) | Separation of various racemates |
| Chiralpak AS | Amylose tris((S)-α-methylbenzylcarbamate) | High chiral recognition capabilities |
This table highlights common polysaccharide-based chiral stationary phases that are effective for the enantiomeric resolution of carbamates and related compounds.
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used to monitor the progress of the synthesis of this compound. By spotting the reaction mixture on a TLC plate at different time intervals, the consumption of starting materials (cyclohexyl isocyanate and cyclohexanol) and the formation of the product can be visualized.
A suitable solvent system (eluent), such as a mixture of hexane and ethyl acetate, is chosen to achieve good separation between the spots corresponding to the reactants and the product. The spots can be visualized under UV light if the compounds are UV-active, or by staining with an appropriate reagent, such as phosphomolybdic acid or iodine vapors. The relative retention factor (Rf) value for each component is characteristic under a given set of conditions and can be used to identify the components of the mixture. For example, in the synthesis of a carbamate from an alcohol and an isocyanate, the product carbamate will have a different Rf value from the starting alcohol, allowing for clear monitoring of the reaction's progression.
Advanced Applications of Cyclohexyl N Cyclohexylcarbamate in Chemical Science
Functional Materials and Polymer Chemistry
The distinct chemical properties of the cyclohexyl carbamate (B1207046) group are leveraged in the synthesis and modification of polymeric materials. These applications range from serving as foundational precursors to enabling advanced polymer functionalities.
Precursors for Specialty Chemicals and Polymer Development
Cyclohexyl carbamate derivatives serve as crucial intermediates in the synthesis of more complex molecules and polymers. Ethyl N-cyclohexylcarbamate, for instance, is a building block for creating other carbamate derivatives. A key application is in the production of cyclohexyl isocyanate, a vital monomer used in the manufacture of resins, coatings, and polyurethanes. The synthesis often involves the reaction of cyclohexyl isocyanate with alcohols.
Furthermore, carbamate chemistry is integral to the development of non-isocyanate polyurethanes (NIPU). For example, a biscarbamate, bis-carbonylimidazolide (BCI), can be synthesized and subsequently used in step-growth polymerization with various diamines at elevated temperatures. researchgate.net This solvent- and catalyst-free method produces thermoplastic polyurethanes with high thermal stability and tunable properties. researchgate.net
Chain Transfer Agents in Controlled Radical Polymerization (e.g., Reversible Addition-Fragmentation Chain Transfer Polymerization)
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for creating polymers with controlled molecular weight, low polydispersity, and complex architectures. wikipedia.org The control in RAFT polymerization is achieved through a chain-transfer agent (CTA) that mediates the reaction via a reversible chain-transfer process. wikipedia.org
The most common and effective CTAs for RAFT polymerization are thiocarbonylthio compounds, such as dithioesters, trithiocarbonates, xanthates, and dithiocarbamates. wikipedia.orgsigmaaldrich.com The mechanism involves the addition of a propagating radical to the C=S bond of the RAFT agent, followed by fragmentation that releases a new radical, allowing the polymer chain to grow in a controlled manner. researchgate.net While Cyclohexyl N-cyclohexylcarbamate is a carbamate, it is the sulfur-containing analogs, specifically dithiocarbamates, that are established as a class of RAFT agents. sigmaaldrich.com The effectiveness of a dithiocarbamate (B8719985) as a RAFT agent is influenced by the electronic and steric properties of the substituents on the nitrogen atom. sigmaaldrich.com Therefore, while structurally related, the direct application of simple carbamates like this compound as primary CTAs in RAFT is not the standard practice; instead, their thio-analogs are the active agents.
Incorporation into Polymer Matrices for Enhanced Mechanical and Thermal Properties
The incorporation of carbamate functionalities directly into polymer networks can significantly enhance their material properties. Research has demonstrated that including carbamate bonds capable of dissociative exchange reactions can improve the formation of interlayer networks in vat photopolymerization (VP)-printed urethane (B1682113) acrylate (B77674) polymers. acs.orgnih.gov In the presence of a suitable catalyst, this thermally activated bond exchange facilitates stress relaxation and can lead to self-healing across printed layers, indicated by an increased elongation at break. acs.orgnih.gov This process provides a method to modify and improve the mechanical performance of materials after the initial printing is complete. nih.gov
In the field of epoxy foams, carbamates formed from the reaction of amine hardeners with CO2 have been utilized as dual-functional agents. mdpi.com At elevated temperatures, these carbamate salts decompose, releasing the active amine curing agent and CO2 gas simultaneously. mdpi.com This concurrent curing and foaming process is a novel approach to creating rigid epoxy foams with desirable mechanical, thermal, and chemical resistance for lightweight applications. mdpi.com The properties of the final foam can be further modified by including flame retardants, impacting burning behavior and thermal stability. mdpi.com
Research in Medicinal Chemistry and Bioactive Compounds
The cyclohexyl carbamate scaffold is a prominent feature in the design of potent enzyme inhibitors and serves as a valuable template for medicinal chemistry research.
Development of Enzyme Inhibitors (e.g., Fatty Acid Amide Hydrolase (FAAH) Inhibitors like URB937, URB597 analogs)
One of the most significant applications of the cyclohexyl carbamate scaffold is in the development of inhibitors for Fatty Acid Amide Hydrolase (FAAH). nih.gov FAAH is a serine hydrolase enzyme responsible for the degradation of endocannabinoids like anandamide (B1667382). nih.govescholarship.org Inhibiting FAAH increases the levels of these signaling lipids, producing therapeutic effects such as analgesia, and anxiolysis without the psychotropic side effects associated with direct cannabinoid receptor agonists. nih.govescholarship.org
A prominent example is URB597 (cyclohexylcarbamic acid 3′-carbamoylbiphenyl-3-yl ester), which is a potent, irreversible inhibitor of FAAH. nih.govnih.gov The mechanism of inhibition involves the carbamylation of a catalytic serine residue (Ser241) within the enzyme's active site. nih.gov The O-biphenyl portion of the molecule acts as a leaving group in this process. nih.gov Numerous analogs of URB597 have been synthesized to improve properties like solubility and bioavailability. nih.gov For instance, ARN14633 and ARN14280 are analogs that have shown efficacy in preclinical models of migraine. nih.gov Another related compound, URB937, is a peripherally restricted FAAH inhibitor. The development of these compounds highlights the power of the cyclohexyl carbamate scaffold in designing effective enzyme inhibitors.
Structure-Activity Relationship (SAR) Studies of Cyclohexyl Carbamate Scaffolds
Extensive structure-activity relationship (SAR) studies have been conducted on the cyclohexyl carbamate scaffold to optimize its inhibitory activity against FAAH. nih.gov These studies have revealed key structural features that govern potency.
An initial SAR investigation into the O-aryl moiety of these carbamates suggested that non-linear, folded structures could be associated with greater inhibitory potency, as they may mimic the natural conformation of FAAH substrates like anandamide. acs.org Further studies involving the introduction of various substituents onto the biphenyl (B1667301) portion of URB524 (cyclohexylcarbamic acid biphenyl-3-yl ester) led to several important findings. nih.govnih.gov It was discovered that introducing small, polar groups at the meta position of the distal phenyl ring significantly enhances inhibitory potency. nih.gov This led to the development of URB597, which has a carbamoyl (B1232498) group at this position and is one of the most potent inhibitors in the series. nih.gov Quantitative SAR (QSAR) analysis revealed a negative correlation between the inhibitor's potency and its lipophilicity, suggesting that less lipophilic compounds are more effective. nih.gov These findings have been crucial for optimizing the pharmacodynamic properties of this class of inhibitors. nih.gov
Table 1: Structure-Activity Relationship (SAR) of Cyclohexyl Carbamate-Based FAAH Inhibitors
| Structural Modification (relative to URB524) | Effect on FAAH Inhibition | Rationale/Observation | Citation |
|---|---|---|---|
| Introduction of small, polar groups at the para position of the proximal phenyl ring | Slightly improved inhibitory potency | Favorable interaction with the enzyme's active site. | nih.gov |
| Introduction of small, polar groups at the meta position of the distal phenyl ring | Greatly improved inhibitory potency | Substituents can form hydrogen bonds within a polar section of the enzyme channel. | nih.gov |
| Increased lipophilicity of substituents | Negative correlation with potency | Suggests less lipophilic compounds are more effective inhibitors. | nih.gov |
Table 2: Chemical Compounds Mentioned
| Compound Name | Abbreviation/Synonym |
|---|---|
| This compound | - |
| Ethyl N-cyclohexylcarbamate | - |
| Cyclohexyl isocyanate | - |
| [3-(3-carbamoylphenyl)phenyl] N-cyclohexylcarbamate | URB597, EX-597 |
| Cyclohexylcarbamic acid biphenyl-3-yl ester | URB524 |
| [4-fluoro-3-[3-(methylcarbamoyl)phenyl]phenyl] N-cyclohexylcarbamate | ARN14633 |
| [3-(3-carbamoylphenyl)-4-(difluoromethoxy)phenyl] N-cyclohexylcarbamate | ARN14280 |
Exploration of Potential Biological Activities Beyond Enzyme Inhibition
While the primary biological activities of many carbamate compounds are centered around enzyme inhibition, research into this compound and related structures has begun to explore a wider range of potential therapeutic applications. The core carbamate functionality is being investigated for its role in the design of next-generation therapeutic agents.
Advanced Delivery Systems and Nanotechnology
The unique properties of this compound have led to its use in the development of advanced drug delivery systems, particularly in the realm of nanotechnology.
Design and Synthesis of Lipid-Like Nanoparticles (LLNPs) with Carbamate Functionality
Lipid-like nanoparticles (LLNPs) have emerged as a revolutionary platform for delivering therapeutic molecules. mdpi.com These nanoparticles are typically composed of a core backbone linked to hydrophilic components, which together dictate their functionality and performance in drug delivery. mdpi.com The incorporation of carbamate functionality, such as that found in this compound, into the core scaffold of LLNPs is a key area of research. mdpi.com This modification is aimed at enhancing the biodegradability and biocompatibility of the nanoparticles. mdpi.com
The synthesis of these advanced LLNPs can involve a single-step assembly of the carbamate functionality. mdpi.com This process can start from cyclohexane (B81311) carboxylic acid and utilize reagents like diphenylphosphoryl azide (B81097) (DPPA) to facilitate a Curtius rearrangement, leading to the formation of an isocyanate that then reacts to form the desired carbamate linkage within the LLNP structure. mdpi.com
Efficacy in Encapsulation and Delivery of Therapeutic Molecules (e.g., mRNA, Nucleic Acid-Based Therapies)
LLNPs featuring carbamate functionalities are being actively investigated for their effectiveness in encapsulating and delivering a variety of therapeutic molecules, including messenger RNA (mRNA) and other nucleic acid-based therapies. mdpi.comnih.gov The long chains of the lipid-like structure serve to protect the encapsulated drug and can be designed to target specific cells or tissues. mdpi.com The size of these nanoparticles, typically ranging from twenty to two hundred nanometers, is optimal for cellular entry while avoiding rapid clearance by the kidneys. mdpi.com
The ability of these nanoparticles to effectively deliver their cargo is crucial for the success of mRNA-based therapeutics, which have the potential to induce protein production for treating a wide range of diseases. nih.gov Research has demonstrated that LLNPs can be engineered to not only encapsulate mRNA but also to facilitate its intracellular delivery and subsequent protein expression. nih.govnih.govscispace.com The development of these delivery systems is a critical component in the advancement of mRNA vaccines and therapies. upenn.eduyoutube.com
Photolithography and Photoresist Technology
This compound and its derivatives have found significant applications in the semiconductor industry, specifically in high-resolution photolithography and photoresist technology.
Application as Photobase Generators (PBGs) in High-Resolution Lithographic Processes (e.g., Pitch Division Lithography, Dual Tone Resists)
In advanced lithographic techniques such as pitch division lithography, photobase generators (PBGs) play a crucial role. utexas.edu Pitch division is a resolution-enhancing technique that can double the feature density on a photomask. utexas.edu This is achieved by using a photoresist formulation that, unlike traditional resists, can generate both an acid and a base upon exposure to ultraviolet light. utexas.edu
At low to medium exposure doses, a photoacid generator (PAG) produces acid, which catalyzes a chemical reaction to change the solubility of the photoresist polymer. utexas.edu At higher doses, a PBG, such as a derivative of cyclohexylcarbamate, generates a base. utexas.edu This base neutralizes the photogenerated acid, causing the net acid concentration to cross the required threshold for a solubility change twice, thereby creating two distinct features from a single exposure region. utexas.edu This process allows for the creation of much finer patterns than what is possible with conventional lithography. utexas.edu Some photoresists can exhibit dual-tone behavior, acting as either a positive or negative resist depending on the developer used. mdpi.com
Evaluation of Base Generation Kinetics in Photoresist Formulations
The effectiveness of a PBG in pitch division lithography is highly dependent on its base generation kinetics. utexas.edu The rate at which the base is generated (kb) must be carefully controlled relative to the rate of acid generation (ka) from the PAG. utexas.edu For successful pitch division, the base generation rate must be slower than the acid generation rate. utexas.edu
Chiral Separations in Analytical Chemistry
The ability to separate enantiomers is of paramount importance in fields such as pharmaceuticals, agrochemicals, and fragrance industries, where the biological activity of a chiral molecule is often enantiomer-dependent. This compound derivatives have emerged as significant players in the development of chiral stationary phases (CSPs) for analytical techniques like high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC).
Development of Tris(cyclohexylcarbamate) Derivatives of Polysaccharides (Cellulose, Amylose) as Chiral Stationary Phases (CSPs)
Polysaccharide derivatives, particularly those of cellulose (B213188) and amylose (B160209), are among the most widely used and successful chiral selectors for the chromatographic separation of enantiomers. nih.gov The derivatization of the hydroxyl groups of these polysaccharides with various carbamates leads to the formation of CSPs with distinct chiral recognition capabilities.
In this context, tris(cyclohexylcarbamate)s of cellulose and amylose have been synthesized and evaluated as potential CSPs. acs.org The preparation involves the reaction of the polysaccharide with an excess of cyclohexyl isocyanate in a suitable solvent, typically pyridine. The resulting tris(cyclohexylcarbamate) derivatives are then coated onto a silica (B1680970) gel support to create the CSP for use in HPLC columns. acs.org
A significant advancement in this area is the development of immobilized CSPs. In one approach, cyclohexylcarbamates of cellulose and amylose bearing a 3-(triethoxysilyl)propyl residue are synthesized in a one-pot process and then covalently bonded to the silica gel. nih.gov This immobilization enhances the durability and solvent compatibility of the CSPs, allowing for their use with a broader range of mobile phases, including those containing chloroform, which cannot be used with traditional coated-type CSPs. nih.gov This expanded solvent compatibility can lead to improved chiral recognition for many racemic compounds. nih.gov
Host-Guest Chemistry Studies with Cyclohexyl Derivatives
Host-guest chemistry is a branch of supramolecular chemistry that focuses on the formation of complexes between two or more molecules or ions that are held together by non-covalent interactions. sigmaaldrich.com These interactions can include hydrogen bonds, ionic bonds, van der Waals forces, and hydrophobic effects. sigmaaldrich.com The larger molecule is termed the "host" and it contains a cavity or binding site that can accommodate a smaller "guest" molecule.
While specific host-guest studies focusing solely on this compound are not extensively documented, the broader class of cyclohexyl derivatives has been shown to participate in such interactions, acting as guests in various host systems. These studies provide insight into the potential of the cyclohexyl moiety to engage in supramolecular assembly.
One area of research has explored the inclusion of cyclohexylamine (B46788) derivatives within the hydrophobic cavity of cucurbit researchgate.neturil (Q researchgate.net), a macrocyclic host molecule. It was demonstrated through 1H NMR spectroscopy, isothermal titration calorimetry, and X-ray crystallography that the cyclohexyl groups of these guest molecules can be encapsulated within the Q researchgate.net cavity. In some instances, the host can even accommodate two cyclohexyl moieties simultaneously, forming a ternary host-guest complex. The primary driving forces for these interactions are believed to be the hydrophobic effect and van der Waals forces between the cyclohexyl group and the inner surface of the host cavity.
In a different context, the crystal structure of phenyl N-cyclohexylcarbamate reveals that the molecules self-assemble into polymeric chains through N-H···O hydrogen bonds. This self-assembly can be viewed as a form of host-guest interaction where one molecule acts as a host for another through specific, directional non-covalent bonding. The cyclohexyl ring in this structure adopts a stable chair conformation.
Furthermore, studies on cyclodextrin (B1172386) carbamates have demonstrated their ability to form inclusion complexes with other molecules, such as cellulose derivatives, in aqueous media. These supramolecular structures, driven by host-guest interactions, can form core-shell micelles that have potential applications in drug delivery. This highlights the role of the carbamate group in facilitating such supramolecular assemblies.
These examples underscore the capacity of molecules containing cyclohexyl and carbamate functionalities to participate in host-guest chemistry, suggesting that this compound could potentially act as a guest in various macrocyclic hosts or engage in self-assembly processes driven by hydrogen bonding and other non-covalent interactions.
Theoretical and Computational Studies of Cyclohexyl N Cyclohexylcarbamate
Density Functional Theory (DFT) Calculations for Structural and Electronic Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. It is a workhorse of computational chemistry and is well-suited for determining the structural and electronic properties of carbamates. For a molecule like Cyclohexyl N-cyclohexylcarbamate, DFT calculations could provide valuable insights into its geometry, conformational preferences, and electronic characteristics.
While specific DFT data for this compound is scarce, studies on related compounds such as cyclohexyl-N,N-dimethylcarbamate have utilized DFT (specifically the B3LYP/6-31G** level of theory) to analyze conformational preferences, such as the axial-equatorial positioning of the carbamate (B1207046) group on the cyclohexane (B81311) ring. researchgate.net Such calculations typically involve geometry optimization to find the lowest energy conformation, followed by frequency calculations to confirm the nature of the stationary point.
Key electronic properties that can be calculated using DFT include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. These parameters are crucial for understanding the molecule's reactivity, with a smaller gap generally indicating higher reactivity. Additionally, DFT can be used to compute properties such as dipole moments and molecular electrostatic potential maps, which reveal information about the polarity and reactive sites of the molecule.
Table 1: Predicted Physicochemical Properties for this compound
| Property | Predicted Value |
| Molecular Formula | C13H23NO2 |
| Molecular Weight | 225.33 g/mol |
| XlogP | 3.6 |
This data is based on computational predictions and has not been experimentally verified. uni.lu
Quantum-Chemical Approaches for Reaction Mechanism Simulations
Quantum-chemical methods are instrumental in simulating reaction mechanisms at a molecular level. arxiv.org These simulations can elucidate the pathways of chemical reactions, identify transition states, and determine activation energies, providing a detailed understanding of how a reaction proceeds. For this compound, such simulations could be applied to study its formation, hydrolysis, or other chemical transformations.
The general approach involves mapping the potential energy surface of the reacting system. By identifying the minimum energy pathways between reactants and products, the transition state structures can be located. The energy difference between the reactants and the transition state gives the activation energy, a key determinant of the reaction rate. While specific simulations for this compound are not documented, the principles of quantum-chemical simulations are broadly applicable to carbamates. arxiv.org
Computational Modeling of Chiral Recognition Phenomena
Chiral recognition is a critical process in many biological and chemical systems. Computational modeling provides a powerful tool to understand the mechanisms of how a chiral molecule selectively interacts with one enantiomer over another. As this compound possesses chiral centers, computational modeling could be employed to study its potential for chiral recognition.
These modeling studies often involve techniques like molecular docking and molecular dynamics simulations. A model of the chiral selector (e.g., a protein or a chiral stationary phase) and the chiral analyte (in this case, the enantiomers of this compound) are created. Docking simulations can then predict the preferred binding orientation of each enantiomer to the selector, and the interaction energies can be calculated. Molecular dynamics simulations can further explore the stability of these interactions over time. While no specific studies on the chiral recognition of this compound are available, research on other chiral carbamates has successfully used these methods to elucidate recognition mechanisms.
Prediction of Thermodynamic and Kinetic Parameters of Reactions
Computational chemistry offers methods to predict the thermodynamic and kinetic parameters that govern chemical reactions. For this compound, these parameters would be essential for understanding its stability and reactivity.
Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction can be calculated from the computed energies and vibrational frequencies of the reactants and products. A negative ΔG indicates a spontaneous reaction under the given conditions.
Kinetic parameters, most notably the rate constant (k), can be estimated using transition state theory. The rate constant is dependent on the activation energy (Ea), which, as mentioned earlier, can be calculated using quantum-chemical methods. The Arrhenius equation (k = A * exp(-Ea/RT)) relates the rate constant to the activation energy, temperature (T), and a pre-exponential factor (A).
While specific thermodynamic and kinetic data for reactions involving this compound are not found in the surveyed literature, the computational methodologies for their prediction are well-established and routinely applied to a wide range of chemical systems.
Environmental and Sustainability Considerations in Cyclohexyl N Cyclohexylcarbamate Research
Investigation of Biodegradability and Environmental Fate in Chemical Manufacturing
The environmental impact of carbamates, a class of compounds to which Cyclohexyl N-cyclohexylcarbamate belongs, is a subject of significant study. Generally, carbamates are known to break down in the environment over weeks or months. delaware.gov Their persistence is influenced by a variety of factors including soil type, moisture, pH, temperature, and exposure to light. who.int
Several processes govern the environmental distribution of carbamates, such as leaching into groundwater, adsorption to soil particles, and volatilization. researchgate.net The primary mechanism for their breakdown in soil and water is hydrolysis, which is often facilitated by microbial activity. who.int Environmental conditions that support the growth of microorganisms typically accelerate the degradation of carbamates. who.int
While specific studies on the biodegradability of this compound are not extensively detailed in publicly available literature, research on related compounds offers valuable insights. For instance, the introduction of a carbamate (B1207046) functional group into certain molecular structures has been explored as a strategy to enhance biodegradability in the design of next-generation nanoparticles. researchgate.net Furthermore, studies on other N-cyclohexyl-containing compounds, such as N-cyclohexyl benzothiazole-2-sulfenamide, have demonstrated that microorganisms like Pseudomonas desmolyticum are capable of degrading the N-cyclohexyl group, breaking the compound down into simpler, non-toxic metabolites like cyclohexane (B81311). researchgate.net This suggests a potential pathway for the microbial degradation of this compound in the environment.
The degradation of carbamates does not always lead to immediate detoxification. Some intermediate metabolites can be as toxic as the parent compound. who.intresearchgate.net Therefore, a thorough understanding of the degradation pathways is crucial for a complete environmental risk assessment.
| Factor | Influence on Environmental Fate of Carbamates | Source(s) |
| Hydrolysis | The primary chemical degradation pathway in soil and aquatic environments. | who.int |
| Photodegradation | Light absorption can lead to rapid decomposition, especially in water, reducing long-term contamination risks. | who.int |
| Microbial Degradation | Microorganisms in soil and water can metabolize carbamates, with degradation rates depending on microbial activity. | who.intresearchgate.net |
| Soil Type & pH | Affects adsorption, leaching, and the rate of chemical and microbial breakdown. | who.int |
| Temperature | Higher temperatures generally increase the rate of both chemical and biological degradation processes. | who.int |
| Water Solubility | Influences the potential for leaching into groundwater systems. | who.int |
Catalyst Reusability and Solvent Minimization Strategies
Catalysts are fundamental to many chemical syntheses, and their reusability is a cornerstone of green chemistry, reducing both cost and waste. youtube.com Solvents often constitute the largest mass component of a chemical process and are a major source of waste. youtube.com Therefore, minimizing their use or substituting them with greener alternatives is critical.
In the synthesis of this compound and related compounds, several strategies are being explored:
Catalyst Reusability: The development of heterogeneous or easily separable homogeneous catalysts allows for their recovery and reuse across multiple reaction cycles without significant loss of activity. youtube.comacs.org For instance, some modern methods for carbamate synthesis are designed to be catalyst-free, which completely eliminates the need for catalyst recovery and reuse. acs.org Other approaches have investigated the use of Lewis acid catalysts like zinc acetate, which can be employed in mild conditions. nih.gov Research into trapping metal catalysts within a polymer matrix is another promising technique that prevents catalyst loss and facilitates easy recovery. youtube.com
Solvent Minimization and Safer Solvents: A key trend is to reduce or eliminate the use of traditional volatile organic compounds. This can be achieved through several approaches:
Solvent-Free Reactions: Performing reactions without a solvent medium, often facilitated by techniques like mechanochemistry (using mechanical energy) or by running reactions at the melting point of the reactants. nih.gov
Continuous Flow Systems: These systems can reduce solvent usage and improve reaction efficiency and safety. A continuous methodology for synthesizing carbamates from CO2 has been developed that operates under mild conditions and provides high-purity products with a simple workup, minimizing the need for purification solvents. acs.org
Use of Greener Solvents: When solvents are necessary, the focus shifts to using more environmentally benign options. For example, 2-methyltetrahydrofuran (B130290) (2-MeTHF), a solvent derivable from renewable resources, has been successfully used in carbamate synthesis. nih.gov
| Strategy | Description | Relevance to Carbamate Synthesis | Source(s) |
| Catalyst-Free Synthesis | Reactions designed to proceed efficiently without the need for a catalyst, simplifying the process and eliminating waste from catalyst production and disposal. | A continuous, catalyst-free method using CO2 has been developed for carbamate synthesis. | acs.org |
| Reusable Catalysts | Employing heterogeneous or recoverable homogeneous catalysts that can be used for multiple reaction cycles. | Lewis acid catalysts and metal catalysts integrated into polymer matrices are options for carbamate synthesis. | nih.govyoutube.comacs.org |
| Solvent-Free Conditions | Conducting reactions in the absence of a solvent, often using neat reagents or mechanical energy. | Reduces waste, energy consumption, and potential for environmental release of solvents. | nih.gov |
| Greener Solvents | Replacing traditional volatile organic compounds with solvents that have a lower environmental impact, such as water or bio-derived solvents like 2-MeTHF. | 2-MeTHF has been used as a solvent in two-step carbamate synthesis from renewable resources. | nih.gov |
Future Directions and Emerging Research Areas for Cyclohexyl N Cyclohexylcarbamate
Development of Novel Catalytic Systems for Enhanced Sustainability in Synthesis
The synthesis of carbamates, including Cyclohexyl N-cyclohexylcarbamate, is undergoing a green revolution. Traditional methods often rely on hazardous reagents like phosgene (B1210022). chemistryviews.org Future research is intensely focused on developing sustainable and efficient catalytic systems that utilize benign starting materials.
A significant area of interest is the direct synthesis of carbamates from carbon dioxide (CO₂), amines, and alcohols. rsc.org This approach is highly attractive as it utilizes CO₂, a renewable and non-toxic C1 source, contributing to carbon capture and utilization (CCU) strategies. nih.gov Research is exploring various catalytic systems to facilitate this transformation under mild conditions. rsc.org
Key areas of development include:
Homogeneous and Heterogeneous Catalysis: Both homogeneous catalysts, such as those based on zinc and other metals, and heterogeneous catalysts are being investigated. nih.govresearchgate.net Heterogeneous catalysts are particularly advantageous as they can be easily recovered and reused, enhancing the sustainability of the process. chemistryviews.orgnih.gov
Organocatalysis: The use of metal-free organocatalysts, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), is a promising avenue. nih.gov Polymer-supported DBU has been shown to be an effective and recyclable catalyst for carbamate (B1207046) synthesis at room temperature and atmospheric CO₂ pressure. chemistryviews.org
Alternative Solvents and Reaction Conditions: The development of green synthetic routes also emphasizes the use of alternative solvents like water, ionic liquids, and supercritical fluids to replace traditional volatile organic compounds. chemistryjournals.net Microwave-assisted synthesis is another technique being explored to reduce reaction times and energy consumption. chemistryjournals.net
| Catalytic System | Key Features | Potential Advantages | References |
|---|---|---|---|
| Polymer-Supported DBU | Heterogeneous organocatalyst | Reusable, mild reaction conditions (1 atm CO₂, room temperature) | chemistryviews.org |
| Zinc-Based Catalysts | Homogeneous or heterogeneous metal catalysts | Effective for CO₂ fixation, can operate under environmentally benign conditions | nih.gov |
| Basic Catalysts (e.g., Alkali-metal compounds) | Homogeneous catalysts | Can convert a broad variety of amines and alcohols with CO₂ | |
| Zeolite-Assisted Systems | Heterogeneous catalysts | Good selectivity for desired carbamate products | nih.gov |
Design of Next-Generation Functional Materials Incorporating Cyclohexyl Carbamate Motifs
The incorporation of the this compound motif into polymers and other materials offers a promising route to next-generation functional materials with tailored properties. The rigid and bulky nature of the cyclohexyl groups can impart unique characteristics to these materials.
A primary area of application is in the development of advanced polyurethanes. nih.govrsc.org Polyurethanes containing cycloaliphatic structures, such as the cyclohexyl group, exhibit a desirable balance of properties, including good thermal stability, UV resistance, and mechanical strength. rsc.orgpaint.org The cyclohexyl moiety can enhance the rigidity and glass transition temperature (Tg) of the polymer, leading to materials with improved hardness and toughness. paint.org
Future research in this area will likely focus on:
High-Performance Coatings: Polyurethane coatings based on cycloaliphatic polyesters demonstrate excellent durability and resistance to weathering, making them suitable for demanding applications. paint.orgmdpi.com
Luminescent Materials: Nonconjugated polyurethane derivatives containing cyclohexyl rings have shown aggregation-induced luminochromism, opening up possibilities for their use in multicolor and white photoluminescent films. nih.gov
Biomaterials: The biocompatibility of carbamate-containing polymers makes them interesting candidates for biomedical applications. For instance, lipid-like nanoparticles (LLNPs) with a carbamate functionality in their core scaffold are being explored for drug delivery systems. mdpi.com
| Material Type | Incorporated Motif | Resulting Properties | Potential Applications | References |
|---|---|---|---|---|
| Polyurethane Coatings | Cyclohexyl groups in polyester (B1180765) backbone | Increased rigidity, hardness, fracture toughness, and UV resistance | High-performance coatings for various substrates | paint.orgmdpi.com |
| Luminescent Polymers | Cyclohexyl rings in polyurethane skeleton | Aggregation-induced luminochromism | Multicolor and white photoluminescent films | nih.gov |
| Drug Delivery Systems | Carbamate functionality in lipid-like nanoparticle core | Enhanced biodegradability and biocompatibility | Encapsulation and delivery of therapeutic molecules | mdpi.com |
Advanced Computational Design and Screening of Carbamate-Based Bioactive Molecules
Computational methods are becoming indispensable tools in modern drug discovery and materials science. For this compound and its derivatives, advanced computational techniques can accelerate the design and screening of new bioactive molecules with desired therapeutic properties. nih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling is a key computational approach used to correlate the chemical structure of compounds with their biological activity. plos.orgnih.gov By developing robust QSAR models for carbamate-based inhibitors of specific enzymes, researchers can predict the activity of new, unsynthesized compounds. plos.orgnih.govnih.govplos.org This in-silico screening approach allows for the rational design of more potent and selective drug candidates. nih.gov
Key computational methodologies include:
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein, helping to understand the binding interactions and guide the design of more effective inhibitors. plos.orgnih.gov
ADMET Profiling: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates, which is crucial for their development. plos.orgnih.govmdpi.com
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a molecule and its complex with a target protein, confirming the stability of the binding interactions predicted by molecular docking. plos.orgnih.govmdpi.com
| Computational Method | Purpose | Application to Carbamates | References |
|---|---|---|---|
| QSAR Modeling | Predicting biological activity based on chemical structure | Designing potent carbamate-based enzyme inhibitors | plos.orgnih.govnih.govplos.org |
| Molecular Docking | Predicting the binding mode of a ligand to a protein | Identifying promising carbamate binders for therapeutic targets | plos.orgnih.gov |
| ADMET Profiling | Predicting pharmacokinetic and toxicity properties | Assessing the drug-likeness of designed carbamate ligands | plos.orgnih.govmdpi.com |
| Molecular Dynamics Simulations | Simulating the movement of atoms and molecules | Confirming the stability of ligand-protein complexes | plos.orgnih.govmdpi.com |
Integration of this compound into Multi-Component Systems for Synergistic Effects
For example, in polymer systems, the introduction of molecules with bulky, rigid groups like the cyclohexyl moiety can influence the material's physical properties. It could potentially act as a plasticizer or a compatibilizer in polymer blends, improving their processability and mechanical characteristics. The presence of the carbamate group could also promote adhesion between different phases in a composite material.
Future research could explore:
Polymer Blends and Composites: Investigating the effect of adding this compound to various polymer matrices to improve properties like impact strength, thermal stability, or surface characteristics.
Controlled-Release Formulations: The carbamate linkage can be susceptible to hydrolysis under certain conditions. nih.gov This property could be exploited in the design of controlled-release systems for active ingredients in agriculture or pharmaceuticals.
Synergistic Mixtures in Agrochemicals: Carbamates are a known class of pesticides. mdpi.com Exploring mixtures of this compound with other active compounds could lead to synergistic effects, potentially reducing the required application rates and environmental impact. The toxic unit (TU) approach can be used to evaluate the joint inhibitory effect of such mixtures. mdpi.com
Comprehensive Investigation of Broader Biological Activities and Therapeutic Applications
While the primary focus of research on this compound may have been in specific areas, a comprehensive investigation into its broader biological activities could unveil new therapeutic applications. The carbamate functional group is a common motif in a wide range of biologically active compounds and approved drugs. nih.govnih.govdrugbank.com
Carbamate derivatives have been shown to exhibit a variety of pharmacological activities, including:
Enzyme Inhibition: Carbamates are well-known inhibitors of cholinesterases (AChE and BChE), which is the basis for their use in the treatment of Alzheimer's disease. nih.govtandfonline.commdpi.com
Anticonvulsant and Antiepileptic Activity: Some carbamates act as anticonvulsants, used in the management of epilepsy. nih.govepa.gov
Antimicrobial and Antifungal Activity: Certain N-substituted carbazole (B46965) derivatives have demonstrated significant antibacterial and antifungal properties. nih.gov
Anticancer Activity: The antitumor activity of some nitrosourea (B86855) compounds containing a cyclohexyl group has been studied. nih.gov
Future research should involve systematic screening of this compound and its derivatives against a wide range of biological targets. This could lead to the discovery of novel therapeutic agents for various diseases. Given the structural similarity to other bioactive carbamates, it is plausible that this compound could exhibit interesting pharmacological properties that are yet to be discovered. nih.govacs.orgcabidigitallibrary.org
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for quantifying Cyclohexyl N-cyclohexylcarbamate in biological matrices?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is widely used for quantification. For example, protocols adapted from the determination of cyclamate derivatives (e.g., cyclohexyl sulfamate) in food matrices (GB 5009.97-2023) can be modified . Key parameters include:
- Column : Reverse-phase C18 (e.g., 150 mm × 4.6 mm, 5 µm).
- Mobile Phase : Gradient of acetonitrile and 0.1% formic acid in water.
- Detection : UV at 210–220 nm or MS/MS for enhanced specificity.
Validate the method using spiked samples to ensure recovery rates >90% and limit of detection (LOD) <1 ng/mL.
Q. How can the purity of synthesized this compound be verified?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy and differential scanning calorimetry (DSC):
- ¹H/¹³C NMR : Confirm molecular structure by comparing peaks to reference data for carbamates (e.g., cyclohexyl cinnamate or N-cyclohexylacetamide) .
- DSC : Assess thermal stability and melting point consistency (±2°C deviation indicates impurities <5%).
Cross-validate with elemental analysis (C, H, N) to ensure stoichiometric ratios align with theoretical values.
Advanced Research Questions
Q. How do experimental conditions influence the metabolic stability of this compound in vivo?
- Methodological Answer : Design a pharmacokinetic study in rodent models (e.g., Lister hooded rats), adapting protocols from chronic URB 597 administration studies :
- Dosing : Administer intraperitoneally (5–10 mg/kg) over 14 days.
- Tissue Sampling : Collect brain regions (e.g., prefrontal cortex, hippocampus) post-sacrifice.
- Analysis : Quantify parent compound and metabolites via LC-MS/MS. Monitor enzyme activity (e.g., fatty acid amide hydrolase, FAAH) to assess metabolic pathways.
Address interspecies variability by comparing rodent data with in vitro human liver microsome assays.
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Perform a systematic meta-analysis:
- Data Collection : Aggregate results from studies using standardized assays (e.g., FAAH inhibition, cytotoxicity).
- Confounding Factors : Control for variables like solvent choice (DMSO vs. ethanol), purity thresholds (>98%), and cell line specificity.
- Statistical Modeling : Apply multivariate regression to identify dominant factors influencing activity (e.g., substituent electronic effects in carbamate derivatives ).
Cross-reference with crystallographic data (e.g., bond angles in N-cyclohexylbenzamide analogs) to correlate structure-activity relationships .
Q. How can this compound be stabilized under high-temperature oxidative conditions?
- Methodological Answer : Use accelerated stability testing and computational modeling:
- Experimental Setup : Expose the compound to 80–100°C in oxygen-rich environments (e.g., air-saturated cyclohexane) .
- Degradation Analysis : Monitor decomposition products via GC-MS. Identify dominant pathways (e.g., radical-mediated oxidation of cyclohexyl groups).
- Stabilizers : Test antioxidants (e.g., BHT) or encapsulation in cyclodextrins to reduce radical chain reactions.
Validate predictions using density functional theory (DFT) to model bond dissociation energies.
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
